Corticosterone acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h10,16-19,21,26H,4-9,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQCPUMQBMFPLC-ZWFCQKKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020284 | |
| Record name | Corticosterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173-26-8 | |
| Record name | Corticosterone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1173-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corticosterone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001173268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corticosterone acetate | |
| Source | DTP/NCI | |
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| Record name | Corticosterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,21-dihydroxypregn-4-ene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.305 | |
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| Record name | CORTICOSTERONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN17U0V6BL | |
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Molecular and Cellular Mechanisms of Corticosterone Acetate Action
Glucocorticoid Receptor Binding and Activation Dynamics
The principal mechanism of action for corticosterone (B1669441) acetate (B1210297) is mediated through its binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. drugbank.comnih.gov
Corticosterone acetate functions as an agonist for the glucocorticoid receptor. drugbank.com Upon entering the cell, it binds to the GR, which is typically located in the cytoplasm in an inactive complex with chaperone proteins. This binding event initiates a cascade of conformational changes in the receptor, leading to its activation. patsnap.com While this compound is an effective GR agonist, it is important to note that at high concentrations, it may also partially interfere with the binding of other glucocorticoids to the receptor. medchemexpress.com
The binding of this compound to the glucocorticoid receptor induces a significant conformational change in the receptor protein. patsnap.com This alteration causes the dissociation of the chaperone protein complex, exposing a nuclear localization signal on the GR. The activated ligand-receptor complex then translocates from the cytoplasm into the cell nucleus. patsnap.compatsnap.com Studies have demonstrated a concentration-dependent increase in the nuclear accumulation of the glucocorticoid receptor following exposure to corticosterone. researchgate.net Once inside the nucleus, the GR complex can directly interact with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their transcription. patsnap.comnih.gov
Mineralocorticoid Receptor Interactions and Specificity
In addition to the glucocorticoid receptor, this compound can also interact with the mineralocorticoid receptor (MR), another member of the nuclear receptor superfamily. nih.gov The MR exhibits a high affinity for both mineralocorticoids, like aldosterone (B195564), and glucocorticoids, including corticosterone. nih.govnih.gov However, the physiological response to this compound is primarily dictated by its interaction with the GR. This is due to several factors, including the relative expression levels of GR and MR in different tissues and the presence of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) in classic mineralocorticoid target tissues, which inactivates glucocorticoids and allows for preferential binding of aldosterone to the MR. nih.gov At high doses or for extended periods, the capacity of 11β-HSD2 can be overwhelmed, leading to this compound binding to the MR and eliciting mineralocorticoid effects. drugbank.comdrugbank.com Some research indicates that while corticosterone can activate GR to increase the number of angiotensin II type 1 (AT1) receptors, only supraphysiological doses of mineralocorticoids produce a similar effect, which is also mediated by GR activation. nih.gov
| Receptor | Primary Endogenous Ligand | Relative Binding Affinity of Corticosterone | Primary Function Modulated by this compound |
| Glucocorticoid Receptor (GR) | Cortisol (humans), Corticosterone (rodents) nih.gov | High | Anti-inflammatory, Immunosuppressive, Metabolic drugbank.com |
| Mineralocorticoid Receptor (MR) | Aldosterone nih.gov | High nih.gov | Electrolyte and water balance (primarily at high doses) drugbank.comdrugbank.com |
Transcriptional Regulation and Gene Expression Modulation
The activated this compound-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression. drugbank.compatsnap.com
Through transactivation, the GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of specific genes, leading to an increase in their transcription. patsnap.com This mechanism upregulates the expression of anti-inflammatory proteins. drugbank.com A key example is the induction of annexin (B1180172) A1 (also known as lipocortin-1), which inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. drugbank.compatsnap.com Furthermore, this compound promotes the expression of other anti-inflammatory genes, such as interleukin-10 (IL-10). drugbank.comdrugbank.com
Through transrepression, the this compound-GR complex can inhibit the expression of pro-inflammatory genes without directly binding to DNA. drugbank.com Instead, it interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). drugbank.comaltretamine.com By preventing these factors from binding to their respective DNA response elements, this compound effectively downregulates the expression of a wide array of pro-inflammatory molecules, including cytokines, chemokines, and adhesion molecules. drugbank.compatsnap.com This inhibition of NF-κB is a critical component of the anti-inflammatory and immunosuppressive effects of corticosteroids. drugbank.com
| Gene Target/Factor | Effect of this compound | Mechanism | Result |
| Annexin A1 (Lipocortin-1) | Upregulation drugbank.compatsnap.com | Transactivation | Inhibition of Phospholipase A2, decreased production of prostaglandins and leukotrienes drugbank.compatsnap.com |
| Interleukin-10 (IL-10) | Upregulation drugbank.comdrugbank.com | Transactivation | Suppression of inflammatory response drugbank.com |
| Nuclear Factor-kappa B (NF-κB) | Inhibition drugbank.com | Transrepression | Decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules drugbank.compatsnap.com |
| Activator Protein-1 (AP-1) | Inhibition altretamine.com | Transrepression | Decreased expression of pro-inflammatory genes altretamine.com |
Non-Genomic Actions and Rapid Cellular Responses
Beyond the classical genomic pathway, this compound elicits rapid cellular responses through non-genomic mechanisms. These actions are initiated within minutes and are too swift to be accounted for by gene transcription and protein synthesis. nih.gov The primary mechanism for these rapid effects is believed to involve the interaction of corticosterone with membrane-associated receptors. nih.gov
Evidence suggests the existence of specific corticosteroid receptors on the cell surface of neurons, which may be G protein-coupled receptors (GPCRs). nih.govnih.gov Activation of these membrane receptors can trigger a cascade of intracellular signaling events, leading to rapid modulation of neuronal function. nih.gov For instance, corticosterone has been shown to rapidly alter neuronal excitability and synaptic transmission in various brain regions, including the hypothalamus, hippocampus, and amygdala. nih.govresearchgate.net These effects can manifest as changes in neurotransmitter release and uptake. Specifically, corticosterone can rapidly increase the levels of the excitatory neurotransmitters aspartate and glutamate (B1630785) in the hippocampus. nih.gov
These non-genomic actions are not blocked by inhibitors of transcription and translation, such as actinomycin (B1170597) D and cycloheximide, further supporting a mechanism independent of gene expression. nih.gov The rapid responses to corticosterone play a crucial role in the immediate adaptation to stress, influencing behavior and neuroendocrine output within a very short timeframe. nih.govnih.gov
Table 1: Summary of Rapid, Non-Genomic Effects of Corticosterone on Neuronal Functioning
| Brain Region | Effect | Onset of Action | Proposed Signaling Pathway |
| Hypothalamus | Inhibition of CRH-induced ACTH secretion | Minutes | G protein-dependent |
| Hippocampus | Increased glutamate and aspartate levels | Minutes | Membrane receptor-mediated |
| Amygdala | Modulation of neuronal excitability | Minutes | G protein-coupled receptor signaling |
| Prefrontal Cortex | Alteration of synaptic transmission | Minutes | Membrane-associated receptor activation |
Intracellular Signaling Pathway Crosstalk, Including NF-κB Inhibition
The cellular effects of this compound are not limited to a single signaling pathway but involve intricate crosstalk with other intracellular signaling networks. A significant aspect of this interaction is the regulation of the nuclear factor kappa B (NF-κB) signaling pathway, a key player in inflammatory responses.
Glucocorticoids, including corticosterone, are potent inhibitors of NF-κB activity. nih.gov One of the primary mechanisms of this inhibition is through the induction of the inhibitor of NF-κB alpha (IκBα). nih.gov Corticosterone can enhance the synthesis of IκBα, which then binds to NF-κB dimers in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription. nih.govembopress.org However, studies also suggest that an increase in IκBα synthesis is not always required for the repression of NF-κB activity, indicating the existence of other inhibitory mechanisms. embopress.org For example, glucocorticoids can interfere with the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation. nih.gov
Beyond the NF-κB pathway, the glucocorticoid receptor (GR), activated by corticosterone, engages in crosstalk with mitogen-activated protein kinase (MAPK) signaling pathways, including the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways. nih.govoup.com This interaction is bidirectional. Glucocorticoids can inhibit the activity of MAPK pathways, which contributes to their anti-inflammatory effects. nih.gov Conversely, MAPKs can phosphorylate the GR, which can modulate its transcriptional activity. nih.gov This reciprocal regulation allows for a fine-tuning of the cellular response to stress and inflammation.
Table 2: Crosstalk of this compound with Intracellular Signaling Pathways
| Interacting Pathway | Effect of this compound | Key Mediators | Functional Outcome |
| NF-κB Signaling | Inhibition of NF-κB activation | IκBα, Glucocorticoid Receptor (GR) | Anti-inflammatory response, immunosuppression |
| MAPK Signaling (p38, JNK, ERK) | Inhibition of MAPK activity | Glucocorticoid Receptor (GR) | Modulation of inflammation and cellular stress responses |
| Glucocorticoid Receptor Signaling | Phosphorylation and modulation of GR activity | p38 MAPK, JNK | Regulation of GR-mediated gene transcription |
Physiological and Systemic Effects of Corticosterone Acetate
Metabolic Homeostasis and Energy Regulation
Corticosterone (B1669441) acetate (B1210297) significantly impacts the body's metabolic balance, influencing the metabolism of glucose, lipids, and proteins to ensure energy availability, particularly during times of stress.
Glucose Metabolism Dynamics, including Gluconeogenesis and Insulin (B600854) Sensitivity
Corticosterone acetate plays a pivotal role in regulating glucose metabolism, primarily by promoting hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. Glucocorticoids, including corticosterone, stimulate the expression of key enzymes involved in this pathway, such as phosphoenolpyruvate (B93156) carboxykinase and glucose-6-phosphatase. researchgate.net This action increases the liver's capacity to produce and release glucose into the bloodstream, thereby elevating blood glucose levels.
Furthermore, this compound influences insulin sensitivity in peripheral tissues. It can antagonize the effects of insulin, leading to a state of insulin resistance. mdpi.com This is achieved by interfering with insulin signaling pathways, which can impair glucose uptake and utilization by tissues like skeletal muscle and adipose tissue. mdpi.comnih.gov The reduced sensitivity to insulin ensures that glucose is spared for essential functions, particularly in the brain, during periods of stress or fasting. Chronic exposure to elevated levels of glucocorticoids can, however, lead to sustained hyperglycemia and an increased risk of developing metabolic disorders. mdpi.com
| Metabolic Process | Effect of this compound | Key Mechanisms |
|---|---|---|
| Gluconeogenesis | Increased | Upregulation of hepatic enzymes like phosphoenolpyruvate carboxykinase and glucose-6-phosphatase. researchgate.net |
| Insulin Sensitivity | Decreased | Antagonism of insulin signaling pathways in peripheral tissues. mdpi.comnih.gov |
Lipid Metabolism Interventions and Lipolysis
This compound exerts complex and depot-specific effects on lipid metabolism. A primary action is the stimulation of lipolysis, the breakdown of triglycerides stored in adipose tissue into free fatty acids (FFAs) and glycerol. nih.govnih.gov This process is mediated through the activation of hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL). nih.gov The released FFAs serve as an energy source for various tissues, particularly during periods of increased energy demand.
While promoting lipolysis in some adipose depots, chronic exposure to this compound can also lead to the redistribution of body fat. nih.gov This can result in central adiposity, characterized by an accumulation of fat in the abdominal region, while peripheral fat stores may decrease. nih.gov The mechanisms underlying this fat redistribution are not fully understood but are thought to involve differential sensitivity of various adipose tissue depots to glucocorticoids. nih.gov
| Metabolic Process | Effect of this compound | Key Mechanisms |
|---|---|---|
| Lipolysis | Increased | Activation of hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL). nih.govnih.gov |
| Fat Distribution | Redistribution (Central Adiposity) | Differential sensitivity of adipose tissue depots to glucocorticoids. nih.govnih.gov |
Protein Metabolism and Amino Acid Redistribution
This compound has a significant catabolic effect on protein metabolism, particularly in skeletal muscle. droracle.ainih.gov It promotes the breakdown of muscle protein (proteolysis) while simultaneously inhibiting protein synthesis. droracle.ainih.gov This dual action leads to a net loss of muscle protein mass and the release of amino acids into the circulation.
These liberated amino acids are then transported to the liver, where they serve as crucial substrates for gluconeogenesis. droracle.ai This process of amino acid redistribution ensures a steady supply of precursors for glucose production, which is vital for maintaining blood glucose levels during fasting or stress. However, prolonged exposure to high levels of this compound can lead to significant muscle wasting and weakness. droracle.ai Studies in rats have shown that administration of cortisone (B1669442) acetate leads to a decrease in muscle protein content, accompanied by a reduction in the free amino acid pool within the muscle and an increase in many amino acids in the liver. nih.gov
Neuroendocrine Axis Modulation
This compound significantly influences the neuroendocrine system, primarily through its interaction with the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.
Hypothalamic-Pituitary-Adrenal Axis Regulation
The HPA axis is a tightly regulated system involving the hypothalamus, the pituitary gland, and the adrenal glands. In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). mdpi.comnih.gov ACTH, in turn, acts on the adrenal cortex to stimulate the production and release of endogenous glucocorticoids, such as corticosterone.
Exogenously administered this compound acts as a powerful suppressor of the HPA axis. nih.gov By mimicking the action of endogenous glucocorticoids, it exerts negative feedback at the level of both the hypothalamus and the pituitary gland. researchgate.net This feedback inhibition leads to a decrease in the synthesis and release of CRH and ACTH, respectively. mdpi.comresearchgate.net Consequently, the adrenal glands' production of endogenous corticosteroids is reduced. nih.gov
Feedback Mechanisms and Stress Response Alterations
The regulation of the HPA axis by this compound involves both rapid, non-genomic feedback and slower, genomic feedback mechanisms. researchgate.netscielo.br Fast feedback occurs within minutes and is thought to involve membrane-bound receptors, leading to a rapid suppression of CRH and ACTH release. nih.gov Slower, genomic feedback occurs over hours to days and involves the binding of corticosterone to intracellular glucocorticoid receptors, which then act as transcription factors to alter the expression of genes involved in the HPA axis. scielo.br
Central Nervous System Effects and Neurobehavioral Outcomes
This compound, as a corticosteroid, exerts significant influence over the central nervous system (CNS) due to the widespread expression of glucocorticoid receptors (GR) and mineralocorticoid receptors (MR) in the brain. nih.govnih.gov The activation of these receptors can lead to functional and anatomical alterations, mediating a range of neurobehavioral outcomes. researchgate.net Research indicates that chronic disruption of the hypothalamic-pituitary-adrenal (HPA) axis, which can be induced by corticosterone, is linked to an increased risk for developing mental health disorders such as depression and anxiety. nih.gov
Studies in animal models have provided specific insights into these effects. For instance, chronic HPA axis disruption induced by corticosterone in mice has been shown to blunt normal behavioral responses to acute stress, such as grooming and rearing. nih.gov This altered behavior was accompanied by decreased FOS immunoreactivity, a marker of neuronal activation, in key brain regions like the paraventricular nucleus of the hypothalamus (PVH) and the paraventricular nucleus of the thalamus (PVT). nih.gov Furthermore, elevated levels of glucocorticoids like corticosterone have been associated with a reduction in hippocampal neurogenesis, a process critical for learning and memory, which is also implicated in the pathophysiology of depression. wikipedia.org The long-term modulation of glucocorticoid receptors in the brain by corticosteroids can be responsible for various observed side effects, including agitation, decreased concentration, and insomnia. nih.govresearchgate.net
Immunological System Regulation
This compound exhibits potent immunosuppressive properties by affecting the function of virtually all cells within the innate and adaptive immune systems. nih.govmdpi.com Its mechanisms involve the suppression of cell-mediated immunity and the modulation of immune cell populations and their functions. frontiersin.org Glucocorticoids are known to inhibit the apoptosis (programmed cell death) of neutrophils while inducing it in other lymphocyte populations. frontiersin.orgdrugbank.com
The compound's action extends to various immune cells:
Leukocytes: It stabilizes leukocyte lysosomal membranes, which prevents the release of destructive enzymes, and reduces the adhesion of leukocytes to the capillary endothelium, thereby limiting their migration to sites of inflammation. drugs.com
Macrophages: It inhibits the accumulation of macrophages in inflamed areas. drugs.com Furthermore, it can induce anti-inflammatory phenotypes in macrophages, enhancing their ability to clear cellular debris and pathogens through increased phagocytosis. frontiersin.org
T-Lymphocytes: Glucocorticoids strongly suppress the function of Th1 cells, which are crucial for cell-mediated immunity, while potentially enhancing the differentiation of Th2 and Th17 cells. frontiersin.org
Antigen-Presenting Cells: The function of antigen-presenting cells, such as monocytes, is reduced. nih.gov
Research has shown that these immunosuppressive effects have a distinct timeline. Following an injection, the numbers of cytotoxic, phagocytic, and antigen-presenting cells are suppressed for approximately 48 hours. nih.gov This comprehensive suppression of immune cell function underscores the compound's significant role in immunological regulation.
The anti-inflammatory effects of this compound are a cornerstone of its therapeutic action, addressing both systemic and localized inflammation. smw.ch The mechanisms are multifaceted, targeting multiple pathways in the inflammatory cascade. nih.govresearchgate.netdrugbank.com A primary action is the inhibition of phospholipase A2, which in turn decreases the formation of inflammatory mediators derived from arachidonic acid, such as prostaglandins (B1171923) and leukotrienes. drugbank.comyoutube.com
This compound modulates the production of key signaling molecules involved in inflammation. It inhibits the transcription of numerous pro-inflammatory cytokines and chemokines while promoting the expression of anti-inflammatory genes like interleukin-10. drugbank.comfrontiersin.org This dual action effectively dampens the inflammatory response. The compound also reduces capillary permeability and vasodilation, leading to a decrease in edema formation at the site of inflammation. drugs.comglobalrx.com This efficacy results from the ability of corticosteroids to inhibit the synthesis of inflammatory proteins by blocking transcription factors like NF-kB and to induce proteins that have anti-inflammatory effects. nih.govresearchgate.netdrugbank.com
The following table details some of the key pro-inflammatory mediators that are downregulated by glucocorticoids like this compound.
| Mediator Class | Specific Mediator | Primary Function in Inflammation |
| Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | Promotes systemic inflammation, activates endothelium |
| Interleukin-1β (IL-1β) | Mediates acute inflammatory response, induces fever | |
| Interleukin-6 (IL-6) | Pro-inflammatory and anti-inflammatory roles, involved in acute phase response | |
| Interleukin-12 (IL-12) | Key in differentiating naive T cells into Th1 cells | |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Stimulates production of granulocytes and monocytes from bone marrow | |
| Chemokines | Interleukin-8 (IL-8 / CXCL8) | A potent chemoattractant for neutrophils |
| RANTES (CCL5) | Recruits leukocytes like T cells and eosinophils to inflammatory sites | |
| Monocyte Chemoattractant Protein-1 (MCP-1 / CCL2) | Recruits monocytes, memory T cells, and dendritic cells | |
| Enzymes | Cyclooxygenase-2 (COX-2) | Produces prostaglandins that promote inflammation |
| 5-Lipoxygenase (5-LOX) | Produces leukotrienes, which are involved in inflammation | |
| Inducible Nitric Oxide Synthase (iNOS) | Produces nitric oxide, a mediator of inflammation |
This table is generated based on data from multiple sources. nih.govfrontiersin.orgyoutube.com
Tissue-Specific Responses and Differential Sensitivity
The physiological effects of this compound are not uniform throughout the body; instead, they exhibit significant tissue-specific responses and differential sensitivity. frontiersin.org The outcome of glucocorticoid action—whether it is immunosuppressive or even immunoenhancing—can depend on the specific tissue, cell type, and the surrounding microenvironment. frontiersin.org For instance, while glucocorticoids generally trigger apoptosis in certain lymphocytes, they can simultaneously protect parenchymal cells within inflamed tissues from cell death. mdpi.com
This differential sensitivity is influenced by several factors, including the expression levels of glucocorticoid receptors and the presence of specific enzymes in different tissues. mdpi.com Genetic factors also play a crucial role. Polymorphisms in the glucocorticoid receptor gene have been linked to variations in individual sensitivity to corticosteroid treatment. mdpi.com
The context of the disease also dictates the tissue-specific response. mdpi.com A notable example is the effect on regulatory T cells (Treg cells). In patients with Nickel-induced allergic contact dermatitis, systemic glucocorticoid treatment was found to increase the number of Treg cells in the skin. mdpi.com Conversely, local glucocorticoid treatment in psoriasis has been shown to decrease the number of these same cells, suggesting that the therapeutic and physiological outcomes can vary dramatically depending on the local inflammatory context and the method of application. mdpi.com This highlights that the effects of glucocorticoids are highly dependent on the specific cellular and disease environment. mdpi.comfrontiersin.org
Biosynthesis, Metabolism, and Pharmacokinetics in Research Contexts
Endogenous Corticosteroid Synthesis Pathways Relevant to Corticosterone (B1669441) Acetate (B1210297)
The biosynthesis of corticosteroids is a complex enzymatic process that begins with cholesterol. oup.comsynopsisias.comnih.gov This pathway is crucial for the production of glucocorticoids, mineralocorticoids, and androgens. researchgate.net Cholesterol, primarily derived from circulating lipoproteins, serves as the foundational precursor for all steroid hormones. oup.comnih.govresearchgate.net The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1, within the mitochondria. oup.comnih.govclinicalgate.com
Following its synthesis, pregnenolone can be converted to progesterone (B1679170) by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). scielo.br Progesterone is a key intermediate in the synthesis of corticosterone. The subsequent steps involve a series of hydroxylation reactions catalyzed by specific cytochrome P450 enzymes. clinicalgate.comoup.com
The conversion of progesterone to 11-deoxycorticosterone is facilitated by 21-hydroxylase (CYP21A2). rose-hulman.edunih.gov Subsequently, 11β-hydroxylase (CYP11B1) catalyzes the final step in the primary pathway, converting 11-deoxycorticosterone to corticosterone. rose-hulman.edunih.gov In some species, like rodents, corticosterone is the major glucocorticoid. nih.gov While in humans, cortisol is the primary glucocorticoid, corticosterone still serves as an important precursor for aldosterone (B195564) synthesis. rose-hulman.edunih.gov The enzyme aldosterone synthase (CYP11B2) converts corticosterone to aldosterone. oup.comnih.gov
It's important to note that while the adrenal cortex is the primary site of corticosteroid synthesis, research has shown that this process can also occur in other tissues, such as the hippocampus. plos.orgnih.gov
Table 1: Key Enzymes in the Corticosterone Biosynthesis Pathway
| Enzyme | Abbreviation | Function |
|---|---|---|
| Cytochrome P450 side-chain cleavage | P450scc, CYP11A1 | Converts cholesterol to pregnenolone. oup.comnih.govclinicalgate.com |
| 3β-hydroxysteroid dehydrogenase | 3β-HSD | Converts pregnenolone to progesterone. scielo.br |
| 21-hydroxylase | CYP21A2 | Converts progesterone to 11-deoxycorticosterone. rose-hulman.edunih.gov |
| 11β-hydroxylase | CYP11B1 | Converts 11-deoxycorticosterone to corticosterone. rose-hulman.edunih.gov |
Metabolic Conversion to Active Forms (e.g., Hydrocortisone (B1673445)/Cortisol)
Corticosterone acetate itself is a synthetic ester and requires metabolic conversion to become biologically active. This conversion primarily involves its transformation into hydrocortisone (cortisol). Cortisone (B1669442) acetate, a closely related compound, is known to be converted to hydrocortisone in the liver. patsnap.comnih.govoup.com This activation is a critical step for the therapeutic effects of these compounds. oup.com Studies have shown that after administration of cortisone acetate, there is a notable increase in the excretion of not only cortisone but also hydrocortisone and other metabolites, indicating its conversion. oup.com
The interconversion between active cortisol and inactive cortisone is regulated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. wikipedia.orgnih.govresearchgate.net There are two main isoforms of this enzyme.
11β-HSD1: This enzyme primarily acts as a reductase, converting inactive cortisone to active cortisol, particularly in the liver and adipose tissue. wikipedia.orgresearchgate.netnih.gov This activation amplifies glucocorticoid action at a local tissue level. oup.comnih.gov
11β-HSD2: In contrast, 11β-HSD2 is a unidirectional dehydrogenase that inactivates cortisol by converting it to cortisone. wikipedia.orgnih.govresearchgate.net This enzyme is predominantly found in mineralocorticoid target tissues like the kidney, where it protects the mineralocorticoid receptor from being illicitly activated by cortisol. oup.com
The balance between these two enzymes is crucial for regulating local glucocorticoid activity and preventing inappropriate receptor activation. nih.gov
Tissue-Specific Metabolism and Local Activity
The metabolism and activity of corticosteroids can vary significantly between different tissues, a phenomenon largely attributed to the differential expression of metabolic enzymes like the 11β-HSD isoforms. nih.gov This tissue-specific regulation allows for fine-tuning of glucocorticoid effects.
For instance, the high expression of 11β-HSD1 in the liver and adipose tissue leads to local amplification of glucocorticoid signaling. wikipedia.orgnih.gov In contrast, the high levels of 11β-HSD2 in the kidney ensure that cortisol does not overwhelm the mineralocorticoid receptors, which have a similar affinity for both cortisol and aldosterone. wikipedia.org
Research has also demonstrated the endogenous synthesis of corticosteroids within the hippocampus, suggesting a role for locally produced glucocorticoids in synaptic plasticity. plos.orgnih.gov The concentrations of corticosterone synthesized in the hippocampus are in the low nanomolar range, contrasting with the much higher micromolar concentrations originating from the adrenal glands during stress. nih.gov This highlights the importance of local production and metabolism in mediating specific physiological functions.
Impact of Steroidogenic Enzyme Inhibition on this compound Metabolites
Inhibitors of steroidogenic enzymes are used in research to investigate the corticosteroid biosynthesis pathway and in clinical settings to manage conditions of cortisol excess. wikipedia.orgnih.govmyendoconsult.com These inhibitors can significantly alter the profile of corticosterone and its metabolites.
Aminoglutethimide: This compound inhibits the conversion of cholesterol to pregnenolone by blocking the P450scc enzyme, thereby reducing the synthesis of all downstream steroids, including corticosterone. oup.comwikipedia.orgnih.govdrugbank.com
Metyrapone: Metyrapone is a potent inhibitor of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis. myendoconsult.comcushingsdiseasenews.com Inhibition of this enzyme leads to a decrease in cortisol and corticosterone levels and an accumulation of their precursor, 11-deoxycortisol. nih.govresearchgate.net Metyrapone has also been shown to inhibit the 11-oxoreductase activity of 11β-HSD1. nih.gov
Ketoconazole: This antifungal agent also inhibits several cytochrome P450 enzymes involved in steroidogenesis, including P450scc, 11β-hydroxylase, and 17α-hydroxylase. nih.govdroracle.aitaylorandfrancis.comresearchgate.net This broad-spectrum inhibition leads to a reduction in the synthesis of cortisol and other steroids. nih.govdroracle.ai
Table 2: Impact of Steroidogenesis Inhibitors on Corticosterone Synthesis
| Inhibitor | Primary Enzyme Target(s) | Effect on Corticosterone Levels |
|---|---|---|
| Aminoglutethimide | P450scc (CYP11A1) oup.comwikipedia.orgdrugbank.com | Decrease nih.gov |
| Metyrapone | 11β-hydroxylase (CYP11B1) myendoconsult.comcushingsdiseasenews.com | Decrease researchgate.net |
Advanced Analytical and Bioanalytical Methodologies for Corticosterone Acetate
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantitation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical technique for the quantification of steroids, offering high sensitivity and specificity. While specific literature focusing exclusively on the LC-MS/MS analysis of corticosterone (B1669441) acetate (B1210297) is limited, the methodologies developed for corticosterone and other corticosteroids are largely applicable, often with minor modifications.
The development of a robust LC-MS/MS method for corticosterone acetate necessitates careful optimization of several parameters to ensure accurate and reliable quantification in complex biological samples such as plasma, serum, and tissue homogenates. A critical consideration in the analysis of this compound is whether to measure the intact ester or to hydrolyze it to corticosterone prior to analysis. This decision influences the entire workflow, from sample preparation to data interpretation.
Method development typically involves the selection of an appropriate chromatographic column, mobile phase composition, and mass spectrometric conditions. Reversed-phase chromatography is commonly employed for steroid analysis, providing good separation of these relatively nonpolar compounds. The mass spectrometer is usually operated in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions.
Validation of the developed method is performed in accordance with regulatory guidelines and includes the assessment of linearity, accuracy, precision, selectivity, sensitivity, matrix effects, and stability. The following table provides an example of typical parameters that would be evaluated during method validation for this compound analysis.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria met |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Consistent and reproducible response compared to a neat solution |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration remains within ±15% of the initial concentration |
This table presents a generalized summary of validation parameters and typical acceptance criteria for bioanalytical method validation.
LC-MS/MS is a powerful tool for steroid profiling and metabolomics, enabling the simultaneous measurement of multiple steroids in a single analytical run. While this compound itself may not be a primary target in many broad steroid panels, its presence could be indicative of exogenous administration or specific metabolic pathways. The inclusion of this compound in such panels would require the optimization of chromatographic conditions to resolve it from other structurally similar steroids and the establishment of specific MS/MS transitions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids. Due to the low volatility of corticosteroids, derivatization is often required to improve their chromatographic properties and thermal stability. For this compound, this would typically involve the formation of methyloxime-trimethylsilyl (MO-TMS) ether derivatives. A study on the analysis of corticosteroid acetates by GC coupled with negative ion chemical ionization mass spectrometry has demonstrated the feasibility of this approach for related compounds. nih.gov
The derivatization process adds an extra step to the sample preparation workflow but can significantly enhance the sensitivity and selectivity of the analysis. The choice of derivatizing agent and reaction conditions must be carefully optimized for this compound.
Immunoassay Techniques and Specificity Considerations
Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), are widely used for the quantification of hormones due to their high throughput and relatively low cost. However, a significant limitation of immunoassays is the potential for cross-reactivity. springermedizin.de Antibodies developed for a specific steroid may bind to other structurally similar molecules, leading to inaccurate results.
For the analysis of this compound, it is highly probable that immunoassays designed for corticosterone would exhibit some degree of cross-reactivity with the acetate ester. The extent of this cross-reactivity would need to be thoroughly investigated to determine the suitability of the immunoassay for the specific and accurate quantification of this compound. It is also possible, though less common, to develop antibodies that are specific to the acetate form of the steroid.
The following table illustrates the concept of cross-reactivity for a hypothetical corticosterone immunoassay.
| Compound | Concentration (ng/mL) | % Cross-Reactivity |
| Corticosterone | 10 | 100 |
| This compound | 50 | 20 |
| Progesterone (B1679170) | 1000 | < 1 |
| Cortisol | 1000 | < 0.5 |
| 11-Deoxycorticosterone | 500 | 2 |
This table is for illustrative purposes only and does not represent data from a specific commercially available immunoassay.
Advancements in Sample Preparation for this compound Analysis
Effective sample preparation is critical for removing interfering substances from biological matrices and concentrating the analyte of interest prior to instrumental analysis. Common techniques for steroid extraction include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT). biotage.comnih.gov
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of organic solvent is crucial for achieving high extraction efficiency for this compound.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed into a cartridge or well plate to selectively retain the analyte while interfering components are washed away. Reversed-phase sorbents (e.g., C18) are commonly used for steroid extraction.
Protein Precipitation (PPT): For plasma and serum samples, PPT with a solvent such as acetonitrile (B52724) is a simple and rapid method for removing the bulk of proteins. However, it may be less effective at removing other interfering substances compared to LLE or SPE.
Recent advancements in sample preparation include the development of automated and high-throughput formats for these techniques, as well as the introduction of novel materials and methods such as supported liquid extraction (SLE) and dispersive solid-phase extraction (dSPE). These advancements aim to reduce sample processing time, improve reproducibility, and minimize solvent consumption. A critical step in the sample preparation for this compound, particularly if the analytical method targets the parent compound, would be the inclusion of a hydrolysis step to cleave the acetate group. This can be achieved through enzymatic or chemical means. mdpi.com
Preclinical and Translational Research Models Involving Corticosterone Acetate
In Vitro Cellular Models for Mechanistic Elucidation
In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of corticosterone (B1669441) action. These models are invaluable for studying the direct effects of glucocorticoids on different cell types, independent of systemic influences.
Researchers utilize cell cultures to explore how corticosterone modulates gene expression, cellular signaling pathways, and cell fate. For instance, studies on hippocampal progenitor cells have shown that corticosterone can reduce cell proliferation and alter the expression of genes crucial for neuronal development, such as NeuroD and brain-derived neurotrophic factor (BDNF). nih.gov These effects are often mediated by the glucocorticoid receptor (GR), which, upon binding to corticosterone, translocates to the nucleus and acts as a transcription factor. nih.gov
Furthermore, in vitro systems allow for the investigation of the dose-dependent effects of corticosterone. Different concentrations can elicit distinct cellular responses, shedding light on the complex relationship between glucocorticoid levels and cellular function. nih.gov These models are also instrumental in screening potential therapeutic compounds that may counteract the detrimental effects of excessive glucocorticoid exposure.
Interactive Table: Key Findings from In Vitro Studies with Corticosterone
| Cell Type | Corticosterone Effect | Key Mediators/Pathways |
|---|---|---|
| Hippocampal Progenitor Cells | Reduced proliferation and differentiation | Glucocorticoid Receptor (GR), SGK1, NeuroD, BDNF |
| Human iPSC-derived Neurons | Altered gene expression related to stress vulnerability | Glucocorticoid Receptor (GR), FKBP5 |
Animal Models of Stress and Neurobehavioral Phenotypes
Animal models are essential for studying the complex interplay between stress, the brain, and behavior. Administration of corticosterone acetate (B1210297) is a widely used method to mimic the physiological consequences of chronic stress and induce neurobehavioral phenotypes relevant to human psychiatric disorders. researchgate.netresearchgate.net
These models allow researchers to investigate the causal role of elevated glucocorticoid levels in the development of conditions like anxiety and depression. nih.govnih.gov By manipulating corticosterone levels, scientists can study the subsequent changes in brain structure, neurochemistry, and behavior. researchgate.net
Impact on Cognitive Function and Brain Injury Recovery
Elevated levels of corticosterone have been shown to have a significant impact on cognitive function and the brain's ability to recover from injury. In animal models, chronic exposure to corticosterone acetate can impair performance in learning and memory tasks. nih.gov
One study investigated the effect of chronic corticosterone exposure on recovery from traumatic brain injury (TBI) in rats. The results indicated that rats treated with this compound for three months prior to a mild fluid percussion injury exhibited potentiated motor and cognitive deficits. nih.gov Specifically, these rats were slower in learning the Morris water maze task, a test of spatial learning and memory. nih.gov These findings suggest that chronically elevated glucocorticoid levels, similar to those seen in aging, may increase vulnerability to the negative consequences of TBI. nih.gov
Influence on Mood and Depression-Like Behaviors
The administration of corticosterone is a well-established method for inducing depression-like behaviors in animal models. researchgate.netresearchgate.net Repeated injections of corticosterone have been shown to increase immobility in the forced swim test and tail suspension test, behaviors that are interpreted as signs of behavioral despair. researchgate.net
The effects of corticosterone on mood-related behaviors can be influenced by factors such as sex and the developmental stage at the time of exposure. frontiersin.org For example, one study found that female rats treated with corticosterone during adolescence, but not adulthood, showed increased immobility in the forced swim test. frontiersin.org Conversely, adult male rats, but not adolescent males, exhibited a similar increase in depression-like behavior following corticosterone treatment. frontiersin.org These findings highlight the importance of considering age and sex as critical variables in the vulnerability to stress-related disorders.
Interactive Table: Effects of Corticosterone on Neurobehavioral Phenotypes
| Animal Model | Behavioral Test | Key Findings |
|---|---|---|
| Rats | Morris Water Maze | Slower learning and memory after TBI. nih.gov |
| Mice | Forced Swim Test, Tail Suspension Test | Increased immobility, indicative of depression-like behavior. researchgate.net |
Animal Models of Metabolic Dysregulation
Chronic exposure to elevated levels of corticosterone is a key factor in the development of metabolic syndrome. Animal models utilizing corticosterone administration have been instrumental in elucidating the mechanisms by which stress contributes to metabolic dysregulation. nih.gov
These models consistently demonstrate that chronic oral corticosterone exposure in mice leads to a phenotype resembling metabolic syndrome. nih.gov This includes increased weight gain, adiposity, hyperinsulinemia, hyperlipidemia, and glucose dysregulation. nih.govendocrine-abstracts.org Interestingly, some studies have shown a dissociation between weight gain and adiposity, where animals may not show significant weight gain but still have increased white adipose tissue. nih.gov
The metabolic effects of corticosterone can also be influenced by age and sex. For example, one study found that corticosterone resulted in significant weight gain in adult and adolescent females and adult males, but not in adolescent males. nih.gov Despite these differences in weight gain, all groups treated with high levels of corticosterone showed significant increases in plasma insulin (B600854), leptin, and triglyceride levels. nih.gov
Studies in Immune and Inflammatory Disease Models
Corticosterone plays a dual role in the immune system, capable of both pro-inflammatory and anti-inflammatory actions. nih.govnih.gov This complex immunomodulatory function is a subject of intense investigation in various disease models. Glucocorticoids like corticosterone are widely used in treating inflammatory and autoimmune diseases due to their potent anti-inflammatory and immunosuppressive effects. mdpi.com
The anti-inflammatory effects of glucocorticoids are mediated by the glucocorticoid receptor (GR). mdpi.com Upon activation, the GR can inhibit the expression of pro-inflammatory genes and promote the expression of anti-inflammatory genes. drugbank.com Animal models have been crucial in identifying the specific cell types that are the primary targets of glucocorticoid action in different diseases. mdpi.com For example, in models of inflammatory bowel disease and neuroinflammation, T cells have been shown to be indispensable for the therapeutic effects of glucocorticoids. mdpi.com
Conversely, under certain conditions, corticosterone can promote inflammation. This is particularly relevant in the context of stress, where fluctuations in corticosterone levels can influence the immune response. nih.govnih.gov Understanding the precise mechanisms by which corticosterone modulates immunity is essential for optimizing its therapeutic use and minimizing its side effects.
Development of Novel Therapeutic Strategies Utilizing this compound Action
The extensive research on the mechanisms of corticosterone action has opened avenues for the development of novel therapeutic strategies. A primary goal is to harness the anti-inflammatory and immunosuppressive effects of glucocorticoids while minimizing their adverse side effects. fau.eu
One approach involves the development of selective glucocorticoid receptor modulators (SGRMs) that can differentially regulate GR-mediated gene expression. The aim is to design compounds that retain the anti-inflammatory properties of traditional glucocorticoids but have a reduced impact on metabolic and endocrine functions.
Another strategy is to target the downstream mediators of glucocorticoid action. For example, research has shown that the anti-inflammatory effects of glucocorticoids are partly mediated by a metabolite called itaconate. fau.eu In animal models of asthma and rheumatoid arthritis, the anti-inflammatory effect of glucocorticoids was dependent on the production of itaconate. fau.eu This suggests that directly administering itaconate or its stable derivatives could be a potential therapeutic approach, although further research is needed to address its stability and reactivity. fau.eu
Furthermore, understanding how corticosterone and other glucocorticoids modulate the immune system at a cellular level can inform the development of more targeted therapies for autoimmune and inflammatory diseases. researchgate.net This could involve cell-based therapies where immune cells are modulated ex vivo with glucocorticoids before being reintroduced into the patient. researchgate.net
Future Research Directions and Emerging Areas
Precision Medicine Approaches Based on Corticosterone (B1669441) Acetate (B1210297) Actions
The concept of "one-size-fits-all" is becoming increasingly obsolete in medicine, and corticosterone acetate research is no exception. Precision medicine, which aims to tailor medical treatment to the individual characteristics of each patient, is a burgeoning field of investigation. The considerable interindividual variability in response to corticosteroid therapy underscores the need for a more personalized approach. japsonline.com Pharmacogenomics, the study of how genes affect a person's response to drugs, is at the forefront of this effort.
Genetic variations in key proteins involved in the corticosteroid signaling pathway can significantly influence therapeutic outcomes. nih.gov Research has identified polymorphisms in several genes that may predict a patient's sensitivity or resistance to glucocorticoids. Understanding these genetic determinants can help in optimizing dosing and minimizing adverse effects. japsonline.com
| Gene | Polymorphism | Potential Impact on Corticosteroid Response |
| NR3C1 (Glucocorticoid Receptor) | ER22/23EK, N363S, BclI | Associated with variations in corticosteroid sensitivity, potentially altering the efficacy of treatment. nih.gov |
| CRHR1 (Corticotropin-Releasing Hormone Receptor 1) | rs242941, rs1876828 | May influence the level of endogenous corticosteroid secretion, with lower levels potentially leading to a better response to exogenous corticosteroids. nih.gov |
| MDR1 (Multidrug Resistance Protein 1) | C1236T, G2677T/A, C3435T | Can impact the transport and availability of corticosteroids, potentially leading to steroid resistance. nih.gov |
Future research in this area will likely focus on identifying a broader range of genetic markers and developing robust predictive models to guide the clinical use of this compound. This will enable clinicians to select the right dose for the right patient at the right time, maximizing therapeutic benefits while minimizing risks. nih.gov
Integration of Omics Technologies in this compound Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biomedical research. mdpi.comnih.gov These high-throughput methods allow for a comprehensive analysis of the molecular changes induced by this compound, providing a more holistic understanding of its mechanisms of action. mdpi.comnih.gov
Transcriptomics analyzes the complete set of RNA transcripts in a cell, revealing how this compound alters gene expression. This can help identify novel therapeutic targets and biomarkers of drug response.
Proteomics focuses on the large-scale study of proteins, providing insights into how this compound affects cellular function at the protein level. nih.gov
Metabolomics examines the complete set of small-molecule metabolites in a biological sample, offering a snapshot of the metabolic consequences of this compound administration. nih.gov
Integrative multi-omics approaches, which combine data from these different platforms, are particularly powerful. nih.govresearchgate.net By correlating changes in gene expression with alterations in protein and metabolite levels, researchers can construct detailed molecular maps of this compound's effects. For example, a study combining transcriptomics and metabolomics in chickens under corticosterone-induced stress revealed significant alterations in neuroendocrine-lipid crosstalk and adenosine (B11128) signaling. nih.gov
Future research will likely see an increased use of multi-omics strategies to:
Unravel the complex molecular networks regulated by this compound.
Identify novel biomarkers for predicting treatment response and toxicity. mdpi.com
Discover new therapeutic applications for this compound.
Exploration of Novel Receptor Interactions and Signaling Cascades
For decades, the actions of corticosteroids were thought to be mediated exclusively by intracellular glucocorticoid receptors (GR) that regulate gene expression—a process known as the "genomic" pathway. nih.gov However, a growing body of evidence points to the existence of rapid, "non-genomic" actions of glucocorticoids that are initiated at the cell membrane. nih.govnih.gov These effects occur too quickly to be explained by changes in gene transcription and are mediated by membrane-associated receptors. nih.gov
Two main types of membrane receptors have been implicated in these non-genomic effects:
Membrane-bound forms of the classical glucocorticoid receptor (mGR): These are structurally similar to the intracellular GR but are located on the cell surface.
Novel, non-classical membrane receptors: These are distinct from the classical GR and are coupled to G-proteins. nih.gov
Upon binding corticosterone, these membrane receptors can rapidly activate a variety of intracellular signaling cascades, including those involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). nih.gov These signaling pathways can, in turn, modulate a wide range of cellular processes, from neurotransmitter release to cell excitability. nih.gov
A recent study identified a G protein-coupled receptor for the neurosteroid dehydroepiandrosterone (B1670201) (DHEA) that also binds corticosterone. nih.gov Corticosterone's binding to this receptor antagonized the effects of DHEA, suggesting that some of corticosterone's non-genomic actions may occur through interactions with other signaling molecules. nih.gov
Future research in this exciting area will focus on:
The definitive identification and characterization of these novel membrane receptors. researchgate.net
Elucidating the downstream signaling pathways activated by these receptors.
Understanding the physiological and pathological significance of these rapid, non-genomic actions of this compound.
Long-Term Effects and Chronic Exposure Studies in Research Models
While the acute effects of this compound are well-documented, the consequences of long-term or chronic exposure are less understood but of critical importance. mdpi.com Chronic elevation of glucocorticoid levels, as can occur during prolonged stress, is associated with a range of detrimental effects. mdpi.com Animal models, particularly in rodents, have been instrumental in delineating these long-term consequences. mdpi.com
Chronic corticosterone administration in rodents has been shown to induce a variety of behavioral, neurochemical, and physiological changes, including:
Behavioral alterations: Increased anxiety- and depressive-like behaviors. frontiersin.org
Neurobiological changes: Reduced neurogenesis, altered neuronal morphology, and changes in the expression of genes related to neuroplasticity. nih.gov
Physiological effects: Dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, metabolic disturbances, and immune system modulation. mdpi.com
The long-term effects of corticosteroids on the cardiovascular system are also a significant area of concern. Chronic glucocorticoid use can contribute to hypertension, dyslipidemia, and an increased risk of cardiovascular events. nih.govnih.gov Similarly, the immune system is profoundly affected by long-term corticosteroid exposure, with potential for both immunosuppression and immune activation depending on the context. nih.govfrontiersin.org
Future research directions in this area include:
Studies in non-rodent models to enhance the translational relevance of findings.
In-depth investigations into the molecular mechanisms underlying the long-term effects of this compound on various organ systems.
The development of strategies to mitigate the adverse consequences of chronic glucocorticoid exposure.
Q & A
Q. What analytical methods are recommended for quantifying corticosterone acetate in biological matrices?
this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key parameters include:
- Extraction : Triple ethyl acetate extraction for plasma or hair samples to isolate steroids .
- Chromatography : Retention time (Rt) of ~0.02 min under optimized conditions, with a molecular weight (MW) of 346.5 Da .
- Detection : Use of deuterated internal standards (e.g., d6-corticosterone) to improve accuracy .
- Validation : Ensure intra- and inter-assay variations are <10% and <15%, respectively, with extraction efficiency >90% .
Q. How can researchers validate the purity and identity of synthesized this compound?
Follow guidelines from authoritative sources like the Beilstein Journal of Organic Chemistry:
- Spectroscopic characterization : Use NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
- Chromatographic purity : HPLC or UPLC with UV detection at 240 nm (typical for steroids) to ensure ≥95% purity .
- Reference standards : Cross-validate against NIST-certified spectra or commercially available standards (e.g., Sigma-Aldrich) .
Q. What animal models are suitable for studying this compound's mineralocorticoid effects?
- Hypertension models : Deoxythis compound (DOCA)-salt-induced hypertensive rats are widely used to study mineralocorticoid receptor activation .
- Dosage : Subcutaneous implants (e.g., 25 mg/kg) or osmotic pumps for sustained release .
- Endpoint measurements : Monitor blood pressure, renal endothelin receptor expression, and electrolyte balance .
Advanced Research Questions
Q. How can contradictory findings on corticosterone's role in stress responses be reconciled?
Corticosterone exhibits context-dependent actions :
- Permissive vs. suppressive roles : Basal levels may permit stress responses (e.g., cardiovascular activation), while elevated levels suppress inflammation .
- Experimental variables : Differences in dosing (physiological vs. supraphysiological), timing (acute vs. chronic), and model systems (in vitro vs. in vivo) can explain contradictions .
- Methodological rigor : Use GRACE guidelines to assess study quality and control for confounding factors like circadian rhythms .
Q. What strategies mitigate heterogeneity in meta-analyses of this compound studies?
- Subgroup analysis : Stratify by species, administration route (e.g., oral vs. implant), and disease context (e.g., metabolic vs. neurobehavioral studies) .
- Statistical tools : Apply I² statistics to quantify heterogeneity; if I² >60%, avoid meta-analysis and perform qualitative synthesis .
- Sensitivity testing : Exclude studies with high bias risk or small sample sizes to assess robustness .
Q. How do external corticosterone deposition artifacts affect feather-based stress assessments?
- Problem : Mature feathers may retain surface corticosterone, inflating measurements unrelated to systemic levels .
- Solutions :
- Compare developing vs. mature feathers to isolate endogenous vs. exogenous sources .
- Include wash steps during extraction to remove surface contamination .
- Validate with plasma corticosterone correlations to confirm biological relevance .
Methodological Troubleshooting
Q. Why might LC-MS/MS fail to detect this compound in low-abundance samples?
- Ion suppression : Matrix effects (e.g., lipids in plasma) can reduce sensitivity. Use solid-phase extraction (SPE) for cleaner extracts .
- Optimize collision energy : For corticosterone (m/z 403 → 309), test CE% between 15–25% to enhance signal .
- Lower detection limits : Employ derivatization (e.g., with dansyl chloride) to improve ionization efficiency .
Q. How to address discrepancies between in vitro and in vivo glucocorticoid receptor (GR) activation by this compound?
- Receptor specificity : Corticosterone has higher affinity for GR than mineralocorticoid receptors (MR). Use MR antagonists (e.g., spironolactone) in vivo to isolate GR effects .
- Tissue-specific metabolism : Hepatic conversion to inactive metabolites may reduce bioactivity in vivo; measure tissue-specific corticosterone levels .
Ethical and Reporting Standards
Q. What criteria ensure rigorous reporting of this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
